Desmethylisoeugenol

説明

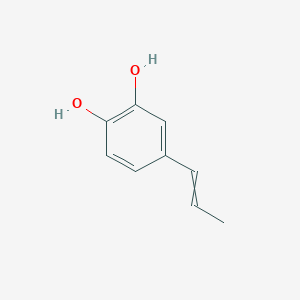

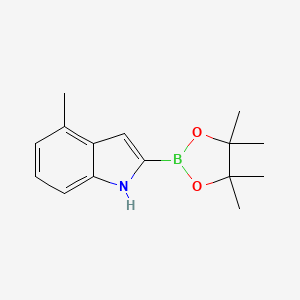

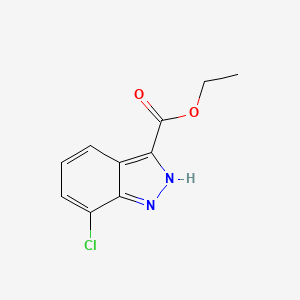

Desmethylisoeugenol is a chemical compound with the molecular formula C9H10O2 and a molecular weight of 150.17400 . It is also known by the name 4-prop-1-enylbenzene-1,2-diol . It is structurally similar to isoeugenol, a propenyl-substituted guaiacol found in essential oils of plants such as ylang-ylang, and is a component of wood smoke and liquid smoke .

Synthesis Analysis

This compound can be synthesized from eugenol derivatives. The derivatives are produced by esterification reactions in the hydroxyl group (−OH) of eugenol with different carboxylic acids and also by addition reactions in the double bond of the allyl group .Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring with a propenyl group and two hydroxyl groups . The exact mass of this compound is 150.06800 and it has a LogP value of 2.13090 .Chemical Reactions Analysis

Eugenol derivatives, including this compound, have been shown to have promising antibacterial potential. The derivatives that involved esterification reactions in the hydroxyl group (−OH) of the eugenol molecule’s phenol resulted in a significant reduction of the antioxidant action .科学的研究の応用

Analytical Method Development for Food Safety

Desmethylisoeugenol, along with eugenol and isoeugenol, has been targeted in research for the development of advanced analytical methods to ensure food safety. A study by Yan et al. (2022) utilized hydrophobic deep eutectic solvents (DESs) for the ultrasonic-assisted liquid-liquid microextraction combined with gas chromatography. This method aims to determine levels of eugenol, isoeugenol, and methyl isoeugenol in aquatic products. The research highlights the use of green chemistry approaches to improve the extraction efficiency of these compounds, demonstrating the potential of DESs in analytical methodologies for food additives and contaminants detection with high recovery rates and low detection limits Yan et al., 2022.

Biocatalysis Enhancement

In biotechnological applications, deep eutectic solvents (DESs) and natural deep eutectic solvents (NADES) are explored for their potential to improve biocatalytic processes. A study by Yang et al. (2017) focused on the transformation of isoeugenol to vanillin, a valuable flavoring compound, using Lysinibacillus fusiformis cells. The study found that the addition of DESs and NADESs as cosolvents could significantly enhance production yields by up to 142%, indicating the promising role of DESs in enhancing whole-cell biocatalysis and possibly impacting the production of bioactive compounds, including this compound derivatives Yang et al., 2017.

Extraction of Bioactive Compounds

Deep eutectic solvents are also pivotal in the extraction of bioactive compounds. Zainal-Abidin et al. (2017) reviewed the application of DESs in extracting various bioactive compounds from natural sources, including plants and animals. This approach is considered greener and more efficient compared to traditional solvents, with DESs being able to extract a wide range of compounds such as phenolic acids, flavonoids, and terpenoids, which could potentially include this compound and its analogs Zainal-Abidin et al., 2017.

Insights into DES Properties and Applications

Further research into the properties and applications of deep eutectic solvents, as discussed by Mbous et al. (2017), highlights the challenges and promises of using DESs in biotechnology and bioengineering. The study emphasizes the need for understanding the toxicity profiles of DESs to fully harness their potential in biological applications, which could include the study and application of this compound Mbous et al., 2017.

作用機序

特性

IUPAC Name |

4-prop-1-enylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)9(11)6-7/h2-6,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXYNRAMDATLBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694574 | |

| Record name | 4-(Prop-1-en-1-yl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72898-29-4 | |

| Record name | 4-(Prop-1-en-1-yl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 4-Propenylbrenzcatechin undergo homopolymerization under standard radical polymerization conditions?

A: Research indicates that 4-Propenylbrenzcatechin and its derivatives (eugenol, isosafrole, safrole) do not readily homopolymerize under standard radical polymerization conditions using initiators like Methyl methacrylate (MMA). [, ]

Q2: How does the presence of oxygen influence the copolymerization of 4-Propenylbrenzcatechin derivatives with Maleic anhydride?

A: Studies reveal that while 4-Propenylbrenzcatechin (eugenol) and Safrole do not copolymerize with Maleic anhydride under a nitrogen atmosphere, the presence of oxygen facilitates the formation of 1:1 copolymers. This highlights the significant role of oxygen in this specific copolymerization system. []

Q3: Is there a difference in reactivity between allyl and isopropenyl derivatives of 4-Propenylbrenzcatechin during copolymerization with Maleic anhydride?

A: Research shows that the isopropenyl derivatives, Isoeugenol and Isosafrole, exhibit significantly higher reactivity with Maleic anhydride compared to their corresponding allyl counterparts, Eugenol and Safrole. This difference in reactivity, approximately 100 times faster for the isopropenyl derivatives, suggests the influence of side-chain structure on the copolymerization process. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B1501618.png)

![3-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1501637.png)